N-(2-methoxybenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide
Description
N-(2-Methoxybenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide is a heterocyclic acetamide derivative characterized by:
- A pyridazine core substituted at position 6 with a 2-methoxyphenyl group.
- A thioether linkage (-S-) connecting the pyridazin-3-yl group to the acetamide backbone.
- An N-(2-methoxybenzyl) substitution on the acetamide nitrogen.
The methoxy groups may enhance lipophilicity and metabolic stability compared to simpler acetamides .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-26-18-9-5-3-7-15(18)13-22-20(25)14-28-21-12-11-17(23-24-21)16-8-4-6-10-19(16)27-2/h3-12H,13-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQBGYIDLRNPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H20N4O2S
- Molecular Weight : 364.45 g/mol
This compound features a pyridazinone core, which is known for various biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It may interact with various receptors, altering their activity and influencing physiological responses.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
- Anti-inflammatory Effects : Research indicated that this compound could reduce levels of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Properties : In vitro assays showed that the compound had notable antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent for bacterial infections .
Scientific Research Applications
Biological Activities
Research has indicated that N-(2-methoxybenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide exhibits a range of biological activities:
Anticancer Activity:
- Studies have shown that derivatives of pyridazine compounds can inhibit cancer cell proliferation. The specific compound may target various signaling pathways involved in tumor growth and metastasis.
- For example, compounds with similar structures have demonstrated efficacy against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Properties:
- Research indicates potential antimicrobial effects against various bacterial strains. The thioacetamide moiety may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy.
Anti-inflammatory Effects:
- Some studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or inflammatory bowel disease.
Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in several therapeutic areas:
Cancer Therapy:
- The compound could be developed as a novel anticancer agent targeting specific cancers resistant to conventional therapies.
Infectious Diseases:
- Its antimicrobial properties suggest potential use in developing new antibiotics or antifungal agents, particularly in the face of rising antibiotic resistance.
Inflammatory Disorders:
- The anti-inflammatory effects could lead to its application in treating chronic inflammatory diseases, providing a dual mechanism of action by addressing both inflammation and associated pain.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds, providing insights into the potential effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro; suggested mechanisms include apoptosis induction. |
| Study B | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria with low MIC values; potential for development as an antibiotic. |
| Study C | Anti-inflammatory Effects | Reduced inflammatory markers in animal models; suggested further investigation for chronic inflammation treatment. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
a) Pyridazine vs. Benzothiazole
- Target Compound : Pyridazine core ().
- Analog: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(substituted phenyl)acetamides (). Pyridazine, with two adjacent nitrogen atoms, offers distinct hydrogen-bonding capabilities and polarity, which may improve solubility .
b) Pyridazine vs. Thiazole
- Analog: 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (). The target compound’s pyridazine core may confer better metabolic stability due to reduced susceptibility to oxidative degradation .
Substituent Effects
a) Methoxy Groups vs. Halogens
- Target Compound : Dual methoxy groups at ortho positions on phenyl rings.
- Analog: 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (). Key Differences: Methoxy groups (-OCH₃) are electron-donating, enhancing resonance effects and possibly improving membrane permeability.
b) Trifluoromethyl vs. Methoxybenzyl
Linkage Variations
a) Thioether (-S-) vs. Oxygen-Based Linkages
- Target Compound : Thioether linkage between pyridazine and acetamide.
- Analog: N-(3-Chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide (). Key Differences: Thioethers are less polar but more oxidation-prone than ethers (-O-). The cyano (-CN) group in the analog introduces strong electron-withdrawing effects, altering reactivity and binding kinetics .
Structural and Pharmacological Implications
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-methoxybenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step routes involving nucleophilic substitution, condensation, and thioether formation. Key steps include:
- Substitution Reactions : Alkaline conditions (e.g., K₂CO₃/DMF) for introducing methoxybenzyl groups to pyridazine precursors, as seen in analogous intermediates .
- Thioacetamide Coupling : Use of coupling agents like EDCI or DCC to attach the thioacetamide moiety, with microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) improving reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Yield optimization requires stoichiometric control of reagents and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regiochemistry, with methoxy protons resonating at δ 3.7–3.9 ppm and pyridazine aromatic protons at δ 7.5–8.2 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z ~425 for [M+H]⁺) .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) and detect byproducts .
Q. What computational tools predict physicochemical properties relevant to drug discovery?
- Methodological Answer :
- LogP and Solubility : Use SwissADME or Molinspiration to calculate XLogP (~2.6) and topological polar surface area (87.5 Ų), indicating moderate lipophilicity and blood-brain barrier permeability .
- Hydrogen Bonding : Tools like Schrodinger’s QikProp estimate hydrogen bond donors (1) and acceptors (5), guiding solubility optimization in DMSO or PEG-400 .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy positioning, pyridazine substitution) impact bioactivity?
- Methodology for SAR Analysis :
- Pyridazine Optimization : Replace the 2-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance kinase inhibition (e.g., CK1 mutants in colon cancer models) .
- Benzyl Substitution : Compare N-(2-methoxybenzyl) vs. N-(4-methoxybenzyl) derivatives using in vitro assays (MTT on HCT-116 or MCF-7 cells). Compound 39 ( ) showed IC₅₀ < 10 µM, linked to improved DNA intercalation .
- Thioether Linkers : Replace the thio group with sulfone or sulfonamide to assess metabolic stability via microsomal assays .
Q. What strategies resolve contradictions in cytotoxicity data across different cancer cell lines?
- Methodological Answer :
- Assay Standardization : Use synchronized cell lines (e.g., ATCC-validated HT-29 vs. PC-3) with matched passage numbers. Control for hypoxia (5% CO₂) and serum-free conditions .
- Mechanistic Profiling : Combine MTT assays with flow cytometry (Annexin V/PI) to distinguish apoptosis from necrosis. Discrepancies in IC₅₀ values (e.g., SF268 vs. PC-3) may reflect differential expression of target kinases .
Q. How can pharmacokinetic parameters (e.g., bioavailability, metabolic stability) be evaluated preclinically?
- Methodological Answer :
- In Vitro ADME : Microsomal stability assays (human liver microsomes, NADPH cofactor) quantify metabolic half-life. CYP450 inhibition screening (e.g., CYP3A4) identifies drug-drug interaction risks .
- In Vivo Profiling : Administer 10 mg/kg (IV and PO) in rodent models; LC-MS/MS quantifies plasma concentrations. Low oral bioavailability (<20%) may necessitate prodrug strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
